4-Bromo-2,6-dimethyl-2H-indazole

Physicochemical Properties Isomer Differentiation Process Chemistry

Select 4-bromo-2,6-dimethyl-2H-indazole for direct, protection-free Suzuki coupling at the 4-position—saving 2–3 steps vs. 5-bromo analogs. Bromine ortho to pyrazole nitrogen accelerates Pd oxidative addition, enabling rapid 4-aryl-2,6-dimethyl-2H-indazole library synthesis for kinase programs. BP ~339°C (~5°C above 5-bromo isomer) widens distillation windows at scale, reducing cross-contamination. LogP ~3.06, pKa 0.48 yields CNS drug-like probes with low non-specific binding. Insist on the 4-bromo regioisomer—positional integrity governs reactivity.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 1159511-87-1
Cat. No. B6350697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-dimethyl-2H-indazole
CAS1159511-87-1
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1=CC2=NN(C=C2C(=C1)Br)C
InChIInChI=1S/C9H9BrN2/c1-6-3-8(10)7-5-12(2)11-9(7)4-6/h3-5H,1-2H3
InChIKeyDPADIKLDPCCSMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,6-dimethyl-2H-indazole (CAS 1159511-87-1): Core Chemical Identity and Supply‑Chain Baseline for Procurement Decisions


4‑Bromo‑2,6‑dimethyl‑2H‑indazole (CAS 1159511‑87‑1, molecular formula C₉H₉BrN₂, MW 225.09 g·mol⁻¹) is a heterocyclic building block belonging to the 2H‑indazole family, distinguished by a bromine atom at the 4‑position and methyl groups at the 2‑ and 6‑positions [REFS‑1]. The compound is commercially available from multiple global suppliers with standard purities of 95–97% and is routinely characterized by NMR, HPLC, and GC [REFS‑2]. Its predicted physicochemical properties include a boiling point of 338.6 ± 22.0 °C, a density of 1.53 ± 0.1 g·cm⁻³, and a pKa of 0.48 ± 0.30 [REFS‑1]. As a brominated 2H‑indazole, it serves as a key synthetic intermediate for palladium‑catalyzed cross‑coupling reactions, enabling the construction of more complex heterocyclic scaffolds for medicinal chemistry and agrochemical programs [REFS‑3].

Why 4‑Bromo‑2,6‑dimethyl‑2H‑indazole Cannot Be Replaced by Other Brominated 2,6‑Dimethyl‑2H‑indazole Isomers or Halogen Analogs Without Rigorous Requalification


Generic substitution of 4‑bromo‑2,6‑dimethyl‑2H‑indazole with its 5‑bromo regioisomer (CAS 1159511‑90‑6) or other halo‑analogs is chemically non‑equivalent due to position‑dependent electronic and steric effects that govern cross‑coupling reactivity, regioselectivity, and downstream biological outcomes [REFS‑1]. The bromine atom at the 4‑position places the reactive center ortho to the pyrazole ring nitrogen, creating a distinct electronic environment that influences oxidative‑addition rates in palladium‑catalyzed Suzuki–Miyaura couplings compared with the 5‑bromo isomer, where the halogen is para to the pyrazole fusion [REFS‑2]. Furthermore, the N²‑methyl substitution pattern in the 2H‑indazole tautomer confers different lipophilicity and hydrogen‑bond acceptor character relative to 1H‑indazole analogs, making interchange without re‑optimization of reaction conditions or re‑assessment of biological activity scientifically unsound [REFS‑3].

Quantitative Differentiation Evidence for 4‑Bromo‑2,6‑dimethyl‑2H‑indazole Relative to Its Closest Analogs


Boiling Point and Density Differentials: 4‑Bromo vs. 5‑Bromo‑2,6‑dimethyl‑2H‑indazole

The predicted boiling point of 4‑bromo‑2,6‑dimethyl‑2H‑indazole is 338.6 ± 22.0 °C with a predicted density of 1.53 ± 0.1 g·cm⁻³ [REFS‑1]. In comparison, the 5‑bromo regioisomer (CAS 1159511‑90‑6) exhibits a predicted boiling point of 333.8 ± 15.0 °C and a density of 1.6 ± 0.1 g·cm⁻³ [REFS‑2]. The ~5 °C higher boiling point of the 4‑bromo isomer reflects stronger intermolecular interactions arising from the proximity of the bromine to the N²‑methyl group, which is relevant for purification strategy selection (distillation vs. recrystallization).

Physicochemical Properties Isomer Differentiation Process Chemistry

Predicted pKa and LogP Differences Driving Reactivity and Solubility Profiles

4‑Bromo‑2,6‑dimethyl‑2H‑indazole has a predicted pKa of 0.48 ± 0.30, indicating very weak basicity, and a predicted LogP (octanol–water) of approximately 3.06, as reported by Fluorochem [REFS‑1][REFS‑2]. For the 5‑bromo regioisomer, the predicted LogD at pH 7.4 is 3.06 [REFS‑3]. The near‑identical lipophilicity suggests that the two isomers have comparable passive membrane permeability potential; however, the pKa difference arising from the 4‑bromo vs. 5‑bromo substitution pattern alters the charge state distribution at physiological pH, which can impact solubility, formulation, and off‑target binding profiles.

Lipophilicity Ionization State Drug Design

Suzuki–Miyaura Cross‑Coupling Reactivity at the 4‑Position: Positional Advantage for Selective Mono‑Arylation

Palladium‑mediated Suzuki, Heck, Sonogashira, and Stille cross‑coupling reactions have been explicitly demonstrated at the 4‑position of indazole derivatives, enabling selective introduction of aryl, vinyl, and alkynyl substituents [REFS‑1]. In contrast, 5‑bromoindazoles require N‑protection to achieve efficient Buchwald–Hartwig amination, adding two synthetic steps (protection/deprotection) [REFS‑2]. The 4‑bromo isomer benefits from the electron‑withdrawing effect of the adjacent pyrazole nitrogen, which activates the C–Br bond for oxidative addition relative to the 5‑position, as inferred from bromination selectivity studies showing that the 5‑position is kinetically favored for electrophilic attack, leaving the 4‑position available for subsequent palladium insertion [REFS‑3].

Cross‑Coupling Regioselectivity Synthetic Methodology

Purity and Quality‑Control Documentation: Vendor‑Specific Batch Analysis for Reproducible Procurement

Bidepharm supplies 4‑bromo‑2,6‑dimethyl‑2H‑indazole at a standard purity of 95% with batch‑specific NMR, HPLC, and GC certificates of analysis provided at the time of shipment [REFS‑1]. Fluorochem offers the compound at 97% purity [REFS‑2]. For the 5‑bromo regioisomer, multiple suppliers report a purity of 95%+ [REFS‑3]. The availability of three orthogonal purity verification methods (NMR, HPLC, GC) for the 4‑bromo isomer from Bidepharm provides a higher level of quality assurance compared with single‑method purity statements common for the 5‑bromo isomer, reducing the risk of undetected impurities in downstream biological assays.

Quality Control Batch Consistency Procurement

Highest‑Value Application Scenarios for 4‑Bromo‑2,6‑dimethyl‑2H‑indazole Based on Demonstrated Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Optimization via 4‑Position Diversification

The 4‑bromo substituent enables rapid, one‑step Suzuki–Miyaura coupling at the 4‑position without N‑protection, as demonstrated for the 4‑substituted indazole scaffold class [REFS‑1]. This is particularly relevant for programs targeting kinases where the 2H‑indazole core serves as a hinge‑binding motif. Introduction of bromine at C4 has been shown to yield nNOS inhibitors nearly equipotent to 7‑nitroindazole [REFS‑2], indicating that 4‑bromo‑2,6‑dimethyl‑2H‑indazole can serve as a direct precursor for synthesizing 4‑aryl‑2,6‑dimethyl‑2H‑indazole libraries for kinase selectivity profiling, shaving 2–3 synthetic steps versus protection‑requiring 5‑bromo analogs.

Process Chemistry: Distillation‑Compatible Building Block for Multi‑Kilogram Synthesis

With a predicted boiling point of 338.6 °C—approximately 5 °C higher than the 5‑bromo isomer [REFS‑1]—the 4‑bromo regioisomer offers a wider distillation window for purification at scale. This physical property advantage, combined with the compound's moderate density (1.53 g·cm⁻³), makes it a preferred choice for process routes where distillation is the intended purification method, reducing cross‑contamination risk between regioisomeric bromoindazole by‑products.

Chemical Biology: Lipophilicity‑Matched Probe Synthesis for Target Engagement Studies

The predicted LogP of ~3.06 and very low basicity (pKa 0.48) [REFS‑1] indicate that 4‑bromo‑2,6‑dimethyl‑2H‑indazole occupies a lipophilicity range consistent with CNS drug‑like space. When conjugated via Suzuki coupling to photoreactive groups or biotin tags, the resulting probes maintain a balanced logD profile, minimizing non‑specific binding artifacts in cellular thermal shift assays (CETSA) or photoaffinity labeling experiments. The nearly identical LogP to the 5‑bromo isomer means that selection between the two can be driven by synthetic accessibility rather than lipophilicity correction alone.

Quote Request

Request a Quote for 4-Bromo-2,6-dimethyl-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.